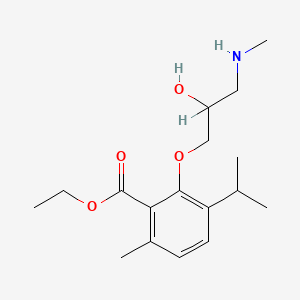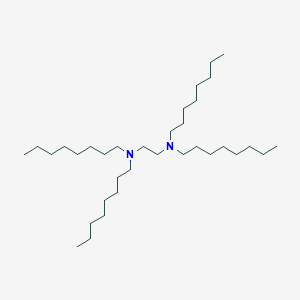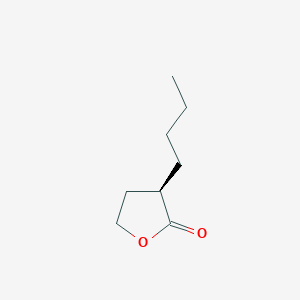
4-Methylphenyl 2-chloroethane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylphenyl 2-chloroethane-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a 2-chloroethane chain, which is further connected to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2-chloroethane-1-sulfonate typically involves the reaction of 4-methylphenol with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{4-Methylphenol} + \text{2-Chloroethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylphenyl 2-chloroethane-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethane chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The sulfonate group can be reduced to a sulfinate or a thiol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for the oxidation of the methyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for the reduction of the sulfonate group.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as 4-methylphenyl 2-aminoethane-1-sulfonate or 4-methylphenyl 2-alkoxyethane-1-sulfonate.
Oxidation: The major products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: The major products are the corresponding sulfinates or thiols.
Applications De Recherche Scientifique
4-Methylphenyl 2-chloroethane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of surfactants, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylphenyl 2-chloroethane-1-sulfonate involves the interaction of its sulfonate group with nucleophilic sites in target molecules. The chlorine atom in the 2-chloroethane chain can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylphenyl 2-bromoethane-1-sulfonate: Similar structure but with a bromine atom instead of chlorine.
4-Methylphenyl 2-iodoethane-1-sulfonate: Similar structure but with an iodine atom instead of chlorine.
4-Methylphenyl 2-fluoroethane-1-sulfonate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
4-Methylphenyl 2-chloroethane-1-sulfonate is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. The chlorine atom provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. In contrast, the bromine and iodine analogs are more reactive but less stable, while the fluorine analog is less reactive but more stable.
Propriétés
Numéro CAS |
54118-86-4 |
|---|---|
Formule moléculaire |
C9H11ClO3S |
Poids moléculaire |
234.70 g/mol |
Nom IUPAC |
(4-methylphenyl) 2-chloroethanesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)13-14(11,12)7-6-10/h2-5H,6-7H2,1H3 |
Clé InChI |
MBQSTWYHSLYGDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OS(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


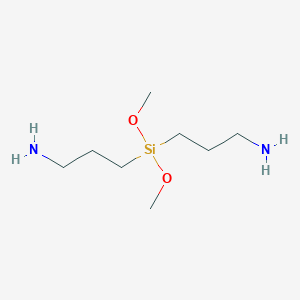

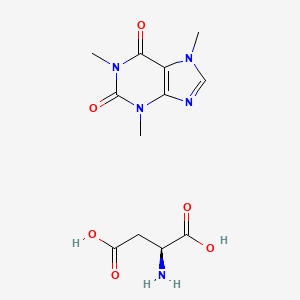
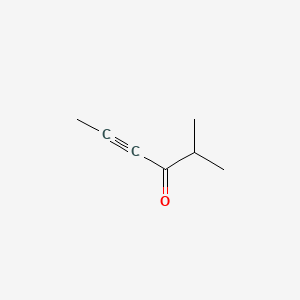
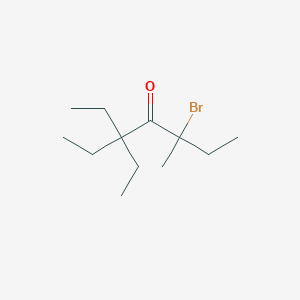
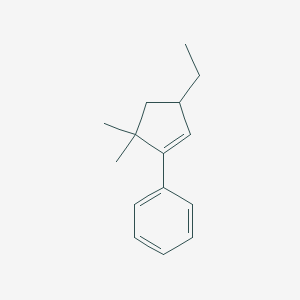
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
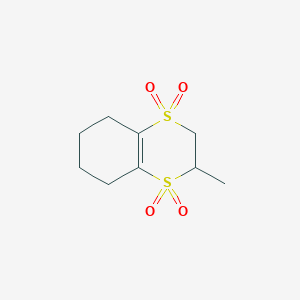
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
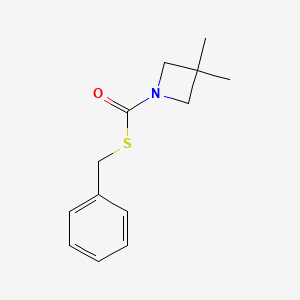
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
